An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Drug Development
An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for N-methyl-N'-(propargyl-PEG4)-Cy5. This versatile molecule serves as a crucial tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent labeling of biomolecules.
Core Chemical Properties
N-methyl-N'-(propargyl-PEG4)-Cy5 is a bifunctional molecule that combines the spectral properties of the cyanine dye Cy5 with the chemical reactivity of a terminal alkyne group, connected by a hydrophilic polyethylene glycol (PEG) linker. The propargyl group enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The Cy5 fluorophore allows for sensitive detection and quantification in various biological assays.
Table 1: Chemical and Physical Properties of N-methyl-N'-(propargyl-PEG4)-Cy5
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [1] |
| Molecular Weight | 620.30 g/mol | [2] |
| CAS Number | 2107273-04-9 | [1][3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Purity | ≥95% | [5] |
| Storage | -20°C, protect from light | [6] |
Fluorescent Properties
The Cy5 cyanine dye component of the molecule provides strong absorption and emission in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.
Table 2: Fluorescent Properties of N-methyl-N'-(propargyl-PEG4)-Cy5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [5][7][8] |
| Emission Maximum (λem) | ~667 nm | [3][7][8] |
| Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.28 (for Cy5 dye) | [5] |
Applications in Research and Drug Development
The primary application of N-methyl-N'-(propargyl-PEG4)-Cy5 is as a building block in the synthesis of fluorescently labeled biomolecules and complex therapeutic constructs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10] N-methyl-N'-(propargyl-PEG4)-Cy5 can be incorporated as a fluorescent linker in PROTACs, enabling the study of their uptake, distribution, and mechanism of action.[6][9]
Caption: PROTAC mechanism of action.
Bioconjugation via Click Chemistry
The terminal alkyne group of N-methyl-N'-(propargyl-PEG4)-Cy5 allows for its efficient and specific conjugation to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][11] This "click chemistry" approach is widely used for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.[12][13]
Caption: Experimental workflow for CuAAC.
Experimental Protocols
The following is a general protocol for the fluorescent labeling of an azide-modified protein with N-methyl-N'-(propargyl-PEG4)-Cy5 using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol should be optimized for specific applications.
Materials and Reagents
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N-methyl-N'-(propargyl-PEG4)-Cy5
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Protocol
-
Preparation of Stock Solutions:
-
Dissolve N-methyl-N'-(propargyl-PEG4)-Cy5 in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the N-methyl-N'-(propargyl-PEG4)-Cy5 stock solution to the protein solution to achieve a 3- to 10-fold molar excess.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 5 times that of the CuSO₄.
-
Add the CuSO₄ stock solution to a final concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 to 10 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, and mass spectrometry.
-
This guide provides a foundational understanding of N-methyl-N'-(propargyl-PEG4)-Cy5 for its effective application in research and development. For specific applications, further optimization of protocols is recommended.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 5. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 6. amsbio.com [amsbio.com]
- 7. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 8. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
